molecular formula C17H16BrNO2 B4189043 3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile

3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile

Cat. No. B4189043
M. Wt: 346.2 g/mol
InChI Key: WVJDAMZUXAAICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile (BEMB) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. In particular, 3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may have beneficial effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile has anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage in the body. Additionally, 3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile in lab experiments is its high yield synthesis method. This allows for the production of large quantities of 3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile for use in various experiments. Additionally, 3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile has been shown to have a range of biological activities, which makes it a versatile compound for use in various scientific fields. However, one limitation of using 3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas.

Future Directions

There are several future directions for research on 3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile. One area of interest is the development of 3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile-based compounds for the treatment of Alzheimer's disease. Another area of interest is the use of 3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile as a building block for the synthesis of other compounds with potential applications in various fields. Additionally, further studies are needed to fully understand the mechanism of action of 3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile and its potential applications in other areas, such as materials science and environmental science.

Scientific Research Applications

3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile has been studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile has been used as a building block for the synthesis of other compounds. In medicinal chemistry, 3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile has been investigated for its potential as an anticancer agent and as a drug for the treatment of Alzheimer's disease. In materials science, 3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile has been used as a precursor for the synthesis of metal-organic frameworks.

properties

IUPAC Name

3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-3-20-16-9-13(10-19)8-15(18)17(16)21-11-14-7-5-4-6-12(14)2/h4-9H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJDAMZUXAAICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Br)OCC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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